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Compound of Interest

Compound Name: Methionol - d3

CAS No.: 1082582-04-4

Cat. No.: B1147821

Get Quote

Target Analyte: 3-(Methylthio)propanol-d3 (

-methyl-

) Methodology: GC-EI-MS (Gas Chromatography-Electron Ionization Mass Spectrometry)[1]

Introduction & Scientific Context
Methionol (3-(methylthio)-1-propanol) is a sulfur-containing higher alcohol derived from the

metabolism of Methionine via the Ehrlich pathway.[2] It is a critical aroma compound in wine

and fermented beverages, contributing "cooked potato" or "cauliflower" notes at high

concentrations, yet adding savory complexity at lower levels.

Precise quantification of Methionol in complex matrices (e.g., grape must, plasma, fermentation

broth) requires Stable Isotope Dilution Assays (SIDA). Methionol-d3 (specifically the

-methyl-

isotopologue) is the gold-standard Internal Standard (IS) because it shares identical
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chromatographic retention behavior and extraction efficiency with the analyte while offering
distinct mass spectral resolution.

This guide details the fragmentation mechanics of Methionol-d3 under Electron Ionization (70

eV), providing a self-validating protocol for ion selection in Selected Ion Monitoring (SIM)

modes.

Experimental Protocol: GC-EI-MS Workflow
Reagents & Standards

Analyte: Methionol (CAS: 505-10-2).

Internal Standard: Methionol-d3 (

-methyl-

).

Note: Ensure the deuterium label is on the

-methyl group (

), not the propyl chain, to prevent deuterium scrambling or exchange during ionization.

Solvent: Dichloromethane (DCM) or Ethanol (LC-MS grade).

Instrumental Parameters (Recommended)
This protocol is optimized for a single-quadrupole MS, but transferable to Triple-Quad (MRM)

setups.
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Parameter Setting Rationale

Ionization Mode Electron Ionization (EI)

70 eV provides reproducible,

library-matchable

fragmentation.

Source Temp 230°C
Prevents condensation of less

volatile sulfur species.

Transfer Line 250°C
Eliminates cold spots between

GC and MS.

Column DB-WAX or equivalent

Polar phase required to retain

and separate polar alcohols

like Methionol.

Carrier Gas Helium (1.0 mL/min)
Standard flow for optimal

ionization efficiency.

Scan Mode SIM (Selected Ion Monitoring)
Essential for trace-level

quantification (ppb/ppt range).

Sample Preparation & Extraction Workflow
Visualization of the analytical logic:

Complex Matrix
(Wine/Plasma)

Spike IS
(Methionol-d3)

 1. Normalization L-L Extraction
(DCM) or SPME

 2. Isolation GC Separation
(Wax Column)

 3. Resolution EI Source
(70 eV)

 4. Fragmentation SIM Detection
(m/z 61, 64)

 5. Quantification

Click to download full resolution via product page

Figure 1: Step-by-step analytical workflow ensuring internal standard equilibration before

extraction.

Fragmentation Analysis & Mechanism
Understanding the causality of fragmentation is vital for distinguishing the analyte from matrix

interference. Methionol contains two heteroatoms (Sulfur and Oxygen), but Sulfur has a lower
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ionization energy (~10.3 eV) compared to Oxygen (~12.6 eV). Therefore, the radical cation

charge initially localizes on the Sulfur atom.

Key Fragmentation Pathways
Molecular Ion (

): The parent ion is stable enough to be observed.

Native: m/z 106.

d3-IS: m/z 109.

-Cleavage (Base Peak): The radical cation on sulfur triggers homolytic cleavage of the C-C
bond alpha to the sulfur. This generates the resonance-stabilized sulfonium ion.

Mechanism:[2][3][4][5][6][7]

Native: m/z 61.[1]

d3-IS: m/z 64 (

).

Inductive Cleavage (

bond): Simple cleavage of the propyl chain.

Native: m/z 47 (

).[1]

d3-IS: m/z 50 (

).

Loss of Hydroxymethyl (

): Cleavage near the hydroxyl group (less favored than S-cleavage but observable).

Native: m/z 75 (
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).

d3-IS: m/z 78 (

).

Mechanistic Visualization
The following diagram illustrates the specific mass shifts caused by the deuterated methyl

group.

Native Methionol (M+)
m/z 106

[CH3-S-CH2-CH2-CH2-OH]+.
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m/z 61

[CH3-S=CH2]+
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Methylthio Ion
m/z 47

[CH3-S]+
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Methionol-d3 (M+)
m/z 109

[CD3-S-CH2-CH2-CH2-OH]+.

α-Cleavage Ion (d3)
m/z 64

[CD3-S=CH2]+

 Mass Shift +3 Da

Methylthio Ion (d3)
m/z 50

[CD3-S]+

 Mass Shift +3 Da
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Figure 2: Comparative fragmentation pathways showing the +3 Da mass shift retention in

sulfur-containing fragments.

Data Interpretation & Quantification Table
To establish a self-validating method, you must monitor at least three ions per compound: one

Quantifier (most abundant) and two Qualifiers (for ratio confirmation).

Table 1: SIM Parameters for Methionol Analysis
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Analyte
Target Ion
Type

m/z
Origin/Fragme
nt Structure

Relative
Abundance
(Approx)

Methionol

(Native)
Quantifier 106

Molecular Ion (

)
High (Specificity)

Qualifier 1 61
100% (Base

Peak)

Qualifier 2 47 30-40%

Qualifier 3 75 10-20%

Methionol-d3 Quantifier 109
Molecular Ion (

)
High

Qualifier 1 64
100% (Base

Peak)

Qualifier 2 50 30-40%

Qualifier 3 78 10-20%

Note on Quantifier Selection: While m/z 61 is often the base peak (highest intensity), it is in a

"noisy" region of the mass spectrum where many low-molecular-weight hydrocarbons appear.

Recommendation: Use m/z 106 (Native) and 109 (d3) for quantification if sensitivity allows,

as they offer higher specificity.

Alternative: If sensitivity is the limiting factor, use m/z 61 and 64, but strictly validate the ion

ratios to ensure no co-eluting interference.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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